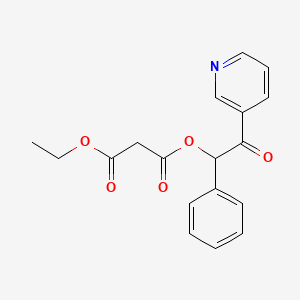
Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a pyridinyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: Similar in structure but lacks the phenyl group.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar but with a different position of the pyridinyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring instead of the pyridinyl group.
Uniqueness
Ethyl 2-oxo-1-phenyl-2-(pyridin-3-yl)ethyl propanedioate is unique due to the presence of both phenyl and pyridinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
81891-85-2 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(2-oxo-1-phenyl-2-pyridin-3-ylethyl) propanedioate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-15(20)11-16(21)24-18(13-7-4-3-5-8-13)17(22)14-9-6-10-19-12-14/h3-10,12,18H,2,11H2,1H3 |
InChI Key |
DYFGYPDMBFUARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















